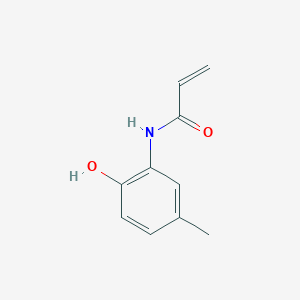

N-(2-hydroxy-5-methylphenyl)acrylamide

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “N-(2-hydroxy-5-methylphenyl)acrylamide” were not found, a related compound, (2-Hydroxy-5-methylphenyl)-(2-bromophenyl)methanone, was synthesized and its structure investigated by X-ray crystallography . The synthesis involved microwave irradiation and the product was extracted into ether .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Synthesis and Characterization of Acrylamide Derivatives for Corrosion Inhibition : A study explored synthetic acrylamide derivatives' effectiveness as corrosion inhibitors for copper in nitric acid solutions. These derivatives demonstrated significant corrosion inhibition, attributed to their mixed-type inhibitory properties and adherence to the Langmuir adsorption isotherm, with experimental and theoretical findings supporting their potential application in corrosion protection (Ahmed Abu-Rayyan et al., 2022).

Polymer Science and Drug Delivery

- RAFT Polymerization of N-isopropylacrylamide : A study reported on the controlled polymerization of N-isopropylacrylamide, highlighting the potential for creating thermoresponsive polymers suitable for drug delivery applications. This research provides a foundation for developing polymers with specific properties for targeted therapeutic applications (Anthony J Convertine et al., 2004).

Hydrogel Applications

- Design of High-Toughness Polyacrylamide Hydrogels : Research into hydrophobically modified polyacrylamide hydrogels revealed their potential for creating materials with extensive extensibility and toughness. Such hydrogels could find applications in biomedical fields, including tissue engineering and wound healing (Suzan Abdurrahmanoğlu et al., 2009).

Toxicology and Safety

- Metabolism and Hemoglobin Adduct Formation of Acrylamide in Humans : This study provided insights into the metabolism of acrylamide in humans, comparing oral and dermal administration routes. Understanding acrylamide's metabolic pathways is crucial for assessing its toxicological impact and for the safety evaluation of materials containing acrylamide (T. Fennell et al., 2005).

Environmental and Analytical Chemistry

- Color Indicator for Supramolecular Polymer Chemistry : This study introduced the use of phenolphthalein-containing copolymers for environmental and analytical applications, showcasing how chemical modifications can impart specific functionalities to polymers for sensing and detection purposes (C. Fleischmann et al., 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-hydroxy-5-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-3-10(13)11-8-6-7(2)4-5-9(8)12/h3-6,12H,1H2,2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAONKLOXQKUBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-5-methylphenyl)acrylamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine](/img/structure/B2734141.png)

![Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2734142.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2734145.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2734151.png)

![(E)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2734154.png)

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea](/img/structure/B2734156.png)